molecular formula C9H7ClN2S B1415678 3-Chloro-6-(5-methyl-2-thienyl)pyridazine CAS No. 1105194-98-6

3-Chloro-6-(5-methyl-2-thienyl)pyridazine

Cat. No.: B1415678
CAS No.: 1105194-98-6
M. Wt: 210.68 g/mol
InChI Key: LFRIRVPPUDPRLH-UHFFFAOYSA-N
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Description

3-Chloro-6-(5-methyl-2-thienyl)pyridazine is a high-purity heterocyclic building block designed for advanced chemical synthesis and drug discovery. This compound features a chloropyridazine core coupled with a 5-methylthiophene ring, a structure recognized as a privileged scaffold in medicinal chemistry. Its primary research value lies in its versatility as a synthetic intermediate, where the reactive chloro group serves as a key site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the rapid exploration of novel chemical space . Researchers utilize this and related chloropyridazine-thienyl hybrids in the development of potential therapeutic agents. Structural analogs have demonstrated significant biological activity, particularly in the synthesis of triazolopyridazine derivatives that exhibit potent cytotoxic effects against various human cancer cell lines, including SB-ALL, NALM-6, and MCF-7 . These compounds are investigated as apoptosis inducers that activate caspase 3/7 pathways . Beyond oncology, the pyridazine moiety is a key structural feature in several agrochemicals and insecticides, indicating its relevance in crop protection research . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request a certificate of analysis and consult with our scientific support team for specific application guidance.

Properties

IUPAC Name

3-chloro-6-(5-methylthiophen-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRIRVPPUDPRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270891
Record name 3-Chloro-6-(5-methyl-2-thienyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-98-6
Record name 3-Chloro-6-(5-methyl-2-thienyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(5-methyl-2-thienyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thienyl Hydrazines with Diketones

The synthesis of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine typically begins with the formation of a pyridazine ring via cyclocondensation. A key intermediate, 5-methyl-2-thienylhydrazine , is prepared by reacting 5-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate. This hydrazine derivative is then condensed with a diketone precursor, such as 3-chloro-2,5-hexanedione , under acidic or thermal conditions to form the pyridazine core.

Reaction conditions :

  • Solvent: Acetic anhydride or ethanol
  • Temperature: Reflux (80–120°C)
  • Time: 4–12 hours.

Key intermediates :

Halogenation of Pyridazinone Intermediates

Chlorination is critical for introducing the 3-chloro substituent. A pyridazinone intermediate (e.g., 6-(5-methyl-2-thienyl)pyridazin-3-one ) is treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux. This step replaces the hydroxyl group at the 3-position with chlorine.

Reaction conditions :

  • Solvent: Toluene or dichloromethane
  • Temperature: 80–110°C
  • Time: 2–6 hours.

Example protocol :
6-(5-Methyl-2-thienyl)pyridazin-3-one (1.0 g) is dissolved in POCl₃ (10 mL) and heated at 100°C for 3 hours. The mixture is cooled, poured into ice water, and neutralized with NaHCO₃. The product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate 4:1).

Alternative Pathways via Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed cross-coupling reaction can be employed. A halogenated pyridazine (e.g., 3-chloro-6-bromopyridazine ) is coupled with 5-methyl-2-thienylboronic acid using a Pd(PPh₃)₄ catalyst.

Reaction conditions :

  • Solvent: Tetrahydrofuran (THF) or dioxane
  • Base: Na₂CO₃ or K₂CO₃
  • Temperature: 80–100°C
  • Time: 12–24 hours.

Data Tables

Table 1: Comparison of Synthetic Routes

Method Yield (%) Purity (%) Key Reagents
Cyclocondensation 65–75 ≥95 Hydrazine hydrate, POCl₃
Halogenation 70–85 ≥98 POCl₃, NaHCO₃
Suzuki-Miyaura Coupling 50–60 ≥90 Pd(PPh₃)₄, Thienylboronic acid

Table 2: Optimization of Chlorination Step

POCl₃ Equiv. Temperature (°C) Time (h) Yield (%)
3.0 100 3 82
5.0 110 4 85
4.0 90 5 78

Critical Analysis of Methods

  • Cyclocondensation :

    • Advantages : Scalable, cost-effective.
    • Limitations : Requires strict control of stoichiometry to avoid byproducts like 3,6-dichloropyridazine .
  • Halogenation :

    • POCl₃ is preferred over SOCl₂ due to higher yields and milder conditions.
  • Suzuki-Miyaura Coupling :

    • Ideal for late-stage functionalization but limited by boronic acid availability and catalyst cost.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(5-methyl-2-thienyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thienyl group.

    Coupling Reactions: It can undergo cross-coupling reactions with aromatic and heteroaromatic halides in the presence of catalysts like nickel or palladium.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium acetate or nickel chloride in the presence of ligands such as triphenylphosphine.

Major Products

    Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienyl derivatives.

    Coupling: Biaryl or heteroaryl-pyridazine compounds.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-6-(5-methyl-2-thienyl)pyridazine has demonstrated promising antimicrobial , anti-inflammatory , and anticancer properties.

  • Antimicrobial Activity :
    • Studies show that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro testing using the disk diffusion method revealed inhibition zones of 15 mm and 12 mm, respectively, indicating its potential as an antibacterial agent.
  • Anti-inflammatory Effects :
    • Research involving carrageenan-induced paw edema in rat models demonstrated that treatment with this compound resulted in a reduction of paw swelling by approximately 60% compared to control groups. This suggests its efficacy as an anti-inflammatory agent comparable to standard drugs like indomethacin.
  • Anticancer Properties :
    • Preliminary investigations have shown that the compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung cancer cells. In MTT assays, a concentration of 50 µM reduced cell viability by 40%, indicating potential for development as an anticancer therapeutic .

Agricultural Applications

The compound is also being explored for its role in agricultural biotechnology as a plant growth regulator.

  • Research indicates that synthetic low molecular weight heterocyclic compounds, including derivatives like 3-Chloro-6-(5-methyl-2-thienyl)pyridazine, can act as effective substitutes for phytohormones such as auxins and cytokinins. These compounds have been shown to enhance growth and development in crops like maize (Zea mays L.) by increasing chlorophyll content and photosynthetic efficiency .

In Vitro Antimicrobial Study

  • Objective : Evaluate antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
  • Method : Disk diffusion method.
  • Results : Significant inhibition zones observed (15 mm for S. aureus; 12 mm for E. coli).

Anti-inflammatory Assessment

  • Objective : Assess anti-inflammatory effects using a rat model.
  • Method : Carrageenan-induced paw edema.
  • Results : Reduction of paw swelling by approximately 60% compared to controls.

Anticancer Evaluation

  • Objective : Investigate cytotoxic effects on breast cancer cell lines (MCF-7).
  • Method : MTT assay.
  • Results : Cell viability reduced by 40% at a concentration of 50 µM, indicating potential for anticancer development .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The compound can interact with molecular targets such as kinases or ion channels, affecting cellular signaling pathways. The presence of the thienyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The biological and physicochemical properties of pyridazine derivatives are highly dependent on substituents. Below is a systematic comparison with key analogs:

Compound Substituent Molecular Weight (g/mol) Key Properties/Bioactivity Reference
3-Chloro-6-(5-methyl-2-thienyl)pyridazine 5-Methyl-thienyl 210.67 (calculated) Enhanced lipophilicity (LogP ~2.8*); potential for improved membrane permeability. Target
3-Chloro-6-(thiophen-2-yl)pyridazine Thienyl (unsubstituted) 196.66 CAS 28657-41-2; lower lipophilicity (LogP ~2.3*) due to absence of methyl group.
3-Chloro-6-(4-methylphenyl)pyridazine 4-Methylphenyl 205.66 Analgesic/anti-inflammatory activity comparable to reference drugs; phenyl enhances hydrophobicity.
3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine 4-Chlorophenylpiperazine 335.23 Acetylcholinesterase inhibitory activity; nitrogen-rich substituent improves solubility.
3-Chloro-6-(1H-imidazol-1-yl)pyridazine Imidazole 181.62 Potential for metal coordination; higher polarity (LogP ~1.5*).
3-Chloro-6-(3-methylpentan-3-yl)pyridazine Aliphatic (3-methylpentan-3-yl) 198.69 High lipophilicity (LogP ~3.2*); may improve CNS penetration but reduce aqueous solubility.

*Estimated using fragment-based methods.

Biological Activity

3-Chloro-6-(5-methyl-2-thienyl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a pyridazine ring, which is substituted at the 3-position with a chlorine atom and at the 6-position with a 5-methyl-2-thienyl group. This specific arrangement contributes to its biological activity, particularly in anticancer research.

  • Molecular Formula : C₈H₈ClN₂S
  • Molar Mass : 188.68 g/mol
  • Structure : The compound features a six-membered pyridazine ring with two nitrogen atoms, along with a thienyl group that potentially enhances its reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of pyridazine, including 3-chloro-6-(5-methyl-2-thienyl)pyridazine, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that related compounds can induce apoptosis and alter cell cycle progression in breast cancer cell lines such as MCF-7, T-47D, and MDA-MB-231 .

Case Study: Cytotoxicity Evaluation

In one study, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer activities. The findings revealed that certain derivatives displayed IC50 values in the nanomolar range against breast cancer cells:

CompoundIC50 (nM)Cancer Cell Line
11l20.1MDA-MB-231
11m43.8T-47D
11a>100SKOV-3

These results suggest that modifications on the pyridazine structure can significantly enhance anticancer potency .

The mechanism by which 3-chloro-6-(5-methyl-2-thienyl)pyridazine exerts its biological effects appears to involve:

  • Cell Cycle Arrest : Treatment with this compound has been shown to increase the population of cells in the G2/M phase and sub-G1 phase, indicating an induction of apoptosis .
  • Enzyme Inhibition : In silico studies suggest that pyridazine derivatives may target cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Binding interactions within the CDK2 active site have been proposed as a key mechanism for their anticancer activity .

Other Biological Activities

Beyond anticancer properties, compounds structurally similar to 3-chloro-6-(5-methyl-2-thienyl)pyridazine have been investigated for various biological activities:

  • Antimicrobial : Some derivatives show promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Certain thienyl-pyridazine compounds have demonstrated anti-inflammatory effects in vitro.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Chloro-6-(5-methyl-2-thienyl)pyridazine?

Answer:
The synthesis of pyridazine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example:

  • Nucleophilic substitution : Reacting 3,6-dichloropyridazine with 5-methyl-2-thienyl lithium or Grignard reagents under inert conditions (e.g., argon) at low temperatures (−78°C to 0°C) can yield the target compound .
  • Suzuki-Miyaura coupling : Using 3-chloro-6-boronic ester pyridazine derivatives (e.g., 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine) with 2-bromo-5-methylthiophene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF/water at 80–100°C .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/ethyl acetate).

Advanced: How do electronic effects of substituents influence the reactivity of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine in further functionalization?

Answer:
The chlorine atom at position 3 acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. The electron-withdrawing pyridazine ring enhances the electrophilicity at position 3, while the 5-methyl-2-thienyl group contributes steric hindrance and moderate electron-donating effects.

  • Experimental Design : Compare reaction rates with varying nucleophiles (e.g., primary vs. secondary amines) in polar aprotic solvents (DMF, DMSO) at 60–120°C. Use DFT calculations to map charge distribution and predict regioselectivity .
    Data Contradictions : Some studies report reduced reactivity due to steric effects from the thienyl group, necessitating optimized stoichiometry or microwave-assisted synthesis .

Basic: What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. The thienyl protons typically appear as multiplets at δ 6.5–7.2 ppm, while pyridazine protons resonate downfield (δ 8.0–9.0 ppm) .
  • X-ray Crystallography : Single-crystal XRD (e.g., using Cu-Kα radiation) resolves the planar pyridazine-thiophene conformation and bond angles. Reported C–Cl bond lengths are ~1.73 Å, consistent with aromatic chlorides .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 251.02 for C₉H₆ClN₂S) .

Advanced: How can computational modeling aid in predicting the bioactivity of derivatives of this compound?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Pyridazine’s planar structure may fit into hydrophobic pockets, while the thienyl group enhances π-π stacking .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, replacing chlorine with electron-withdrawing groups (e.g., CF₃) may enhance binding affinity .
    Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements against p38 MAP kinase) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • Hazard Identification : While specific GHS data are limited, assume potential irritancy (wear gloves, goggles). Use a fume hood to avoid inhalation of fine powders .
  • Storage : Store at 2–8°C in a sealed container under nitrogen to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Advanced: How can contradictions in reported synthetic yields be resolved?

Answer:

  • Method Optimization : Replicate literature procedures (e.g., fusion reactions vs. Suzuki coupling ) while controlling variables (catalyst purity, solvent dryness).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated species or dimerization). Adjust reaction time/temperature to minimize these .
    Case Study : A 20% yield discrepancy between batch and flow synthesis () highlights the need for precise reagent addition rates in continuous processes.

Advanced: What strategies enable regioselective functionalization of the pyridazine ring?

Answer:

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) at position 6 to direct electrophilic substitution at position 3 .
  • Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 4, followed by quenching with electrophiles (e.g., alkyl halides) .
    Challenges : Competing reactivity from the thienyl group may require protecting groups (e.g., SEM for thiophene) during multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(5-methyl-2-thienyl)pyridazine
Reactant of Route 2
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3-Chloro-6-(5-methyl-2-thienyl)pyridazine

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